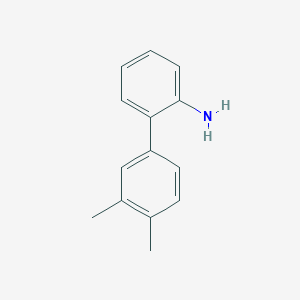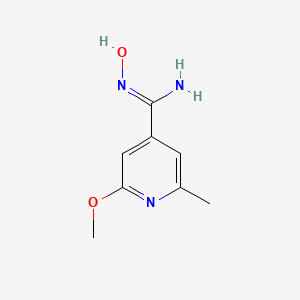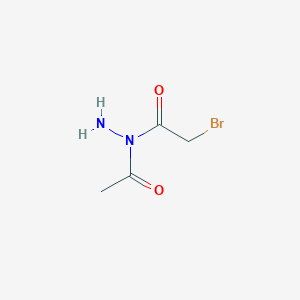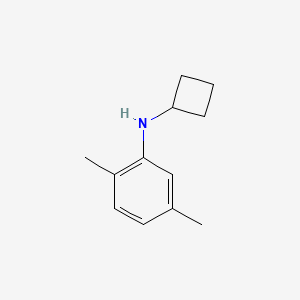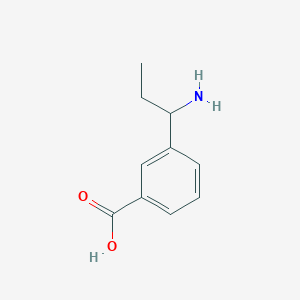
3-(1-Aminopropyl)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminopropyl)benzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 1-aminopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(1-Aminopropyl)benzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid to produce 3-nitrobenzoic acid, followed by reduction to 3-aminobenzoic acid. The final step involves the alkylation of 3-aminobenzoic acid with 1-bromopropane under basic conditions to yield 3-(1-Aminopropyl)benzoic acid .
Industrial Production Methods
Industrial production of 3-(1-Aminopropyl)benzoic acid typically involves large-scale nitration and reduction processes, followed by alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-(1-Aminopropyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminopropyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. Additionally, the carboxyl group can participate in ionic interactions, affecting cellular pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminobenzoic acid: Similar structure but lacks the 1-aminopropyl group.
4-(3-Aminopropyl)benzoic acid: Similar structure but with the amino group in a different position.
3-Nitrobenzoic acid: Precursor in the synthesis of 3-(1-Aminopropyl)benzoic acid.
Uniqueness
3-(1-Aminopropyl)benzoic acid is unique due to the presence of both the amino and carboxyl groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-(1-aminopropyl)benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |
Clave InChI |
ZBKLDHGTCYZAGV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=CC=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



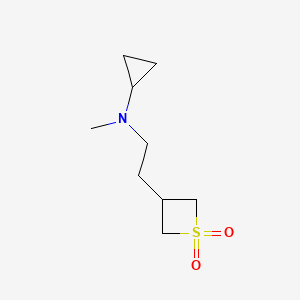
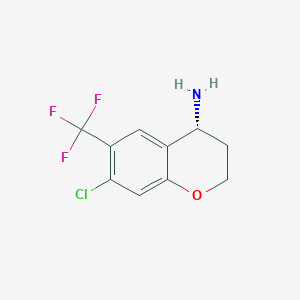
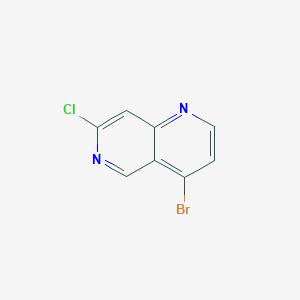
![1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B13026643.png)
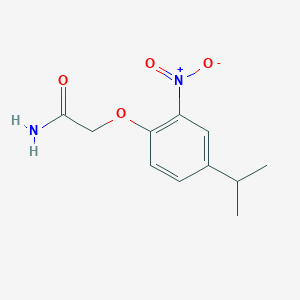
![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)
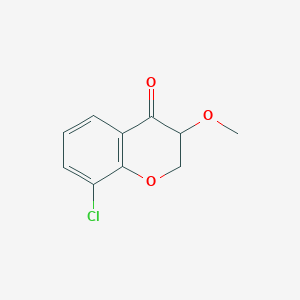
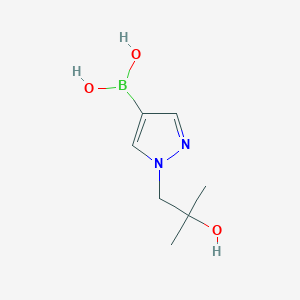
![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
